![molecular formula C9H8BrNS B14300132 3-[(4-Bromophenyl)sulfanyl]propanenitrile CAS No. 118449-62-0](/img/structure/B14300132.png)
3-[(4-Bromophenyl)sulfanyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenyl)sulfanyl]propanenitrile is an organic compound with the molecular formula C9H8BrNS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]propanenitrile typically involves the reaction of 4-bromothiophenol with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-[(4-Bromophenyl)sulfinyl]propanenitrile or 3-[(4-Bromophenyl)sulfonyl]propanenitrile.
Reduction: 3-[(4-Bromophenyl)sulfanyl]propanamine.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfinyl]propanenitrile
- 3-[(4-Bromophenyl)sulfonyl]propanenitrile
- 3-[(4-Chlorophenyl)sulfanyl]propanenitrile
Uniqueness
3-[(4-Bromophenyl)sulfanyl]propanenitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
118449-62-0 |
|---|---|
Molecular Formula |
C9H8BrNS |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H8BrNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 |
InChI Key |
SQFXCNZDGUJWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



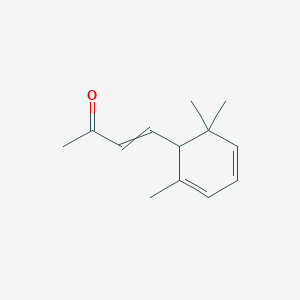
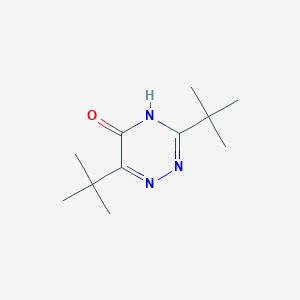

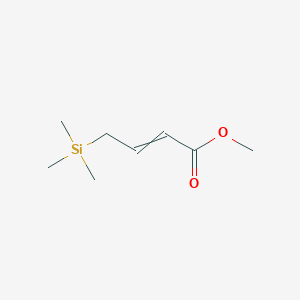
![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
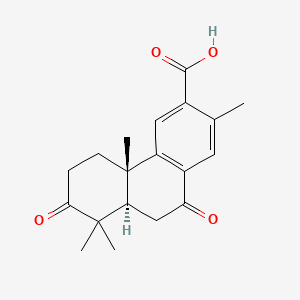
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
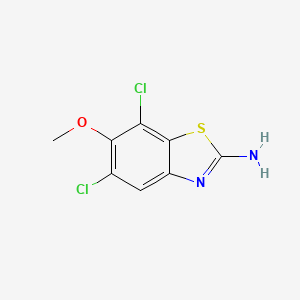

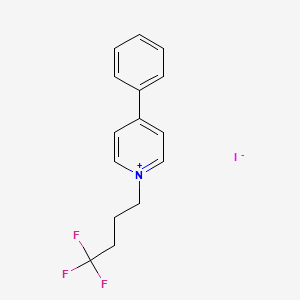
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
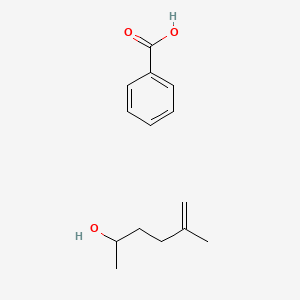
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
